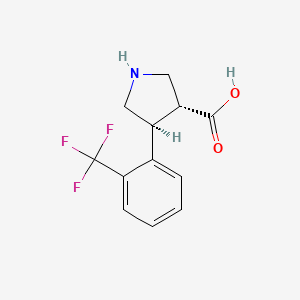
(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step involves the substitution of the pyrrolidine ring with a trifluoromethylphenyl group using reagents such as trifluoromethylphenyl halides under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethylphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxylic acid group allows for interactions with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in (3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid distinguishes it from its analogs, providing unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring specific functional group interactions.
Propiedades
Fórmula molecular |
C12H12F3NO2 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9+/m1/s1 |
Clave InChI |
CDBDQHBPLLUGEZ-BDAKNGLRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
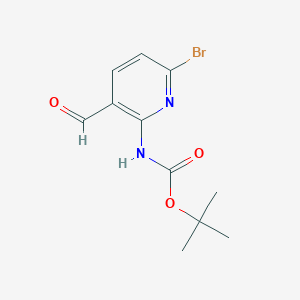
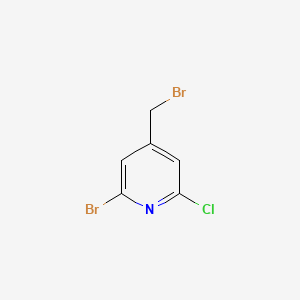
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)

![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)

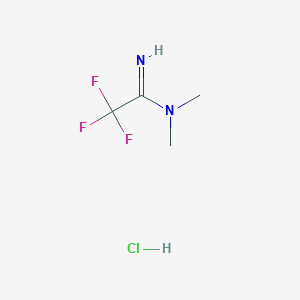
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)

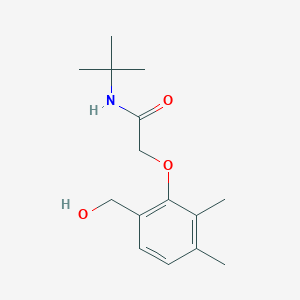
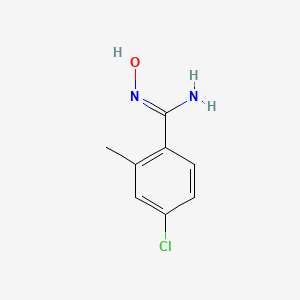
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)

